molecular formula C9H27NOSi3 B1580552 N,N,O-Tris(trimethylsilyl)hydroxylamine CAS No. 21023-20-1

N,N,O-Tris(trimethylsilyl)hydroxylamine

Cat. No.: B1580552
CAS No.: 21023-20-1
M. Wt: 249.57 g/mol
InChI Key: WEFDIXZMPUWSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,O-Tris(trimethylsilyl)hydroxylamine: is a chemical compound with the molecular formula C9H27NOSi3 and a molecular weight of 249.58 g/mol . It is a colorless to almost colorless clear liquid that is sensitive to moisture and heat . This compound is primarily used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

N,N,O-Tris(trimethylsilyl)hydroxylamine is a versatile reagent used in organic synthesis. Its primary targets are carbonyl compounds, such as aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets through a process known as silylation. In this process, the trimethylsilyl (TMS) groups in this compound are transferred to the oxygen atom of the carbonyl group, forming a silyl ether . This reaction results in the protection of the carbonyl group, preventing it from undergoing further reactions.

Biochemical Pathways

The silylation of carbonyl compounds affects various biochemical pathways. For instance, it can prevent the breakdown of these compounds, thereby influencing pathways such as glycolysis and the citric acid cycle where these compounds serve as key intermediates .

Pharmacokinetics

Like other silylating agents, it is likely to have low bioavailability due to its large molecular weight and poor solubility in water . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be influenced by these factors.

Result of Action

The primary result of the action of this compound is the protection of carbonyl groups in biochemical compounds. This can prevent these compounds from undergoing unwanted reactions, thereby preserving their structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the silyl ether, reversing the silylation process . Additionally, the compound should be stored under inert gas and at low temperatures to prevent decomposition . The compound is also flammable and can cause severe skin burns and eye damage .

Chemical Reactions Analysis

Types of Reactions: N,N,O-Tris(trimethylsilyl)hydroxylamine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,O-Tris(trimethylsilyl)hydroxylamine has several applications in scientific research, including:

Properties

IUPAC Name

[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFDIXZMPUWSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27NOSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334159
Record name N,N,O-Tris(trimethylsilyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21023-20-1
Record name N,N,O-Tris(trimethylsilyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,O-Tris(trimethylsilyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,O-Tris(trimethylsilyl)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N,N,O-Tris(trimethylsilyl)hydroxylamine
Reactant of Route 3
N,N,O-Tris(trimethylsilyl)hydroxylamine
Reactant of Route 4
N,N,O-Tris(trimethylsilyl)hydroxylamine
Reactant of Route 5
N,N,O-Tris(trimethylsilyl)hydroxylamine
Reactant of Route 6
N,N,O-Tris(trimethylsilyl)hydroxylamine
Customer
Q & A

Q1: What makes N,N,O-Tris(trimethylsilyl)hydroxylamine a useful reagent in the synthesis of hydroxamic acids?

A1: this compound exhibits favorable reactivity with aliphatic acid chlorides, enabling the efficient synthesis of hydroxamic acids. This reaction proceeds under mild conditions, leading to good yields of the desired product. [, ] This method offers a convenient route to access a variety of hydroxamic acids, which are important building blocks in organic synthesis and are found in various bioactive compounds.

Q2: Can you elaborate on the applications of hydroxamic acids synthesized using this compound as described in the research?

A2: The research highlights the potential of using this compound to synthesize steroidal hydroxamic acids designed to inhibit P450 17 (CYP17). CYP17 is an enzyme involved in steroid hormone biosynthesis, making it a target for developing drugs for conditions like prostate cancer. [] The synthesized steroidal hydroxamic acids demonstrated moderate inhibitory activity against human and rat CYP17 in vitro, suggesting their potential as lead compounds for further development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.